1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone
Description
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, and an acetyl group at position 3. Pyrimidine derivatives are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-acetyl-4-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-5(7)8-2-9-6(4)11/h2H,1H3,(H3,7,8,9,11) |
InChI Key |
DNSRHYIDYPDGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CNC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-amino-6-hydroxypyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(4-Amino-6-oxopyrimidin-5-yl)ethanone.
Reduction: Formation of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be contextualized by comparing it to related pyrimidine and ethanone derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Crystallographic and Structural Analysis
- X-ray Diffraction : Compounds like the fluorophenyl derivative () were analyzed using SHELX software, revealing planar pyrimidine rings and intermolecular hydrogen bonds. The target compound likely exhibits similar stability and crystallinity due to its hydrogen-bonding capabilities .
- Conformational Flexibility : The acetyl group at position 5 may introduce torsional flexibility, contrasting with rigid fused-ring systems (e.g., quinazoline in ) .
Biological Activity
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is a structural analog of various nucleosides and has been investigated for its role in inhibiting specific enzymatic pathways crucial for cell proliferation and viral replication.
The molecular formula of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is , with a molecular weight of 168.16 g/mol. Its structure includes an amino group and a hydroxyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H8N4O |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone |
The biological activity of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is primarily attributed to its ability to inhibit enzymes involved in nucleotide synthesis. Specifically, it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in the de novo synthesis of purines. By inhibiting this enzyme, the compound effectively disrupts the proliferation of cancer cells and may also impact viral replication processes.
Antitumor Activity
Research has demonstrated that 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including KB (human cervical carcinoma) and IGROV1 (ovarian carcinoma) cells. The compound's efficacy was assessed through colony formation assays, where it achieved over 99% inhibition at concentrations as low as 1 nM .
Antiviral Activity
In addition to its antitumor effects, this compound has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral polymerases or other essential enzymes involved in the viral life cycle. Such activity could position it as a candidate for further development in antiviral therapies .
Case Study 1: Antitumor Efficacy
A study conducted on SCID mice bearing KB tumors demonstrated that treatment with 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone resulted in significant tumor regression. The compound was administered at varying doses, leading to complete remission in several cases. The mechanism was linked to selective transport via folate receptors, enhancing cellular uptake and subsequent inhibition of tumor growth .
Case Study 2: Viral Inhibition
In another investigation focusing on influenza virus, compounds structurally related to 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone were found to exhibit promising antiviral activity against low micromolar concentrations. These findings suggest that modifications to the pyrimidine structure can enhance bioactivity against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
